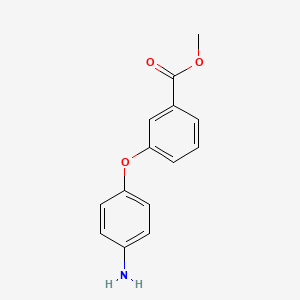
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
Vue d'ensemble
Description
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2R) configuration. The presence of a cyclohexane ring with a ketone and an ester functional group makes it a versatile intermediate in various chemical reactions and applications.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties have been outlined .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of cyclohexanone derivatives followed by esterification. The reaction conditions often require the use of strong bases and specific catalysts to ensure high stereoselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of microreactor systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products:
Oxidation: 2-methyl-4-oxocyclohexane-1-carboxylic acid.
Reduction: 2-methyl-4-hydroxycyclohexane-1-carboxylate.
Substitution: Various alkylated esters depending on the alkyl halide used.
Applications De Recherche Scientifique
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a building block for biologically active compounds.
Medicine: Potential precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials
Comparaison Avec Des Composés Similaires
Ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
2-Methyl-4-oxocyclohexane-1-carboxylic acid: The oxidized form of the compound.
Uniqueness: this compound is unique due to its specific (1R,2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions in chemical and biological systems .
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSLDVKSOZIOJ-VXNVDRBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)C[C@H]1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B3112809.png)



amine](/img/structure/B3112835.png)



![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B3112877.png)

![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)

